molecular formula C16H17Br2NO2 B2686751 1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide CAS No. 477710-22-8

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide

Cat. No.: B2686751
CAS No.: 477710-22-8
M. Wt: 415.125
InChI Key: PHNJUYZBPOYAJU-UHFFFAOYSA-M
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Description

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is a useful research compound. Its molecular formula is C16H17Br2NO2 and its molecular weight is 415.125. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

Research has explored the synthesis and characterization of novel compounds and their photophysical properties. For example, Gülen Atiye Öncül, Ö. Öztürk, and M. Pişkin (2021) synthesized compounds with zinc(II) phthalocyanine and investigated their spectroscopic, photophysical, and photochemical properties. These compounds, due to their photosensitizing abilities, are particularly suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Crystallography and Molecular Structure

The crystal structures of related compounds have been studied to understand their isomorphism and molecular interactions. W. Prukała, D. Prukała, and M. Kubicki (2008) analyzed the crystal structures of stilbazolium salts, revealing how molecular interactions contribute to isomorphism in these compounds (Prukała, Prukała, & Kubicki, 2008).

Photophysical Behavior and pH Effects

The effects of pH and hydrogen bonds on the photophysical properties of certain bromobenzyl-substituted compounds have been examined. D. Prukała et al. (2014) characterized the photophysical properties of (E)-1-(4-bromobenzyl)-4-(4-hydroxy-3-methoxystyryl) pyridinium bromide, providing insights into how these properties are influenced by pH and solvent interactions (Prukała et al., 2014).

Catalysis and Polymerization

Studies have also focused on the use of bromobenzyl pyridinium compounds in catalysis and polymerization processes. For instance, the non-catalyst polymerization of 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol, as explored by K. Lim et al. (2018), highlights the potential of these compounds in synthesizing polymers with specific photophysical properties (Lim et al., 2018).

Properties

IUPAC Name

ethyl 2-[1-[(4-bromophenyl)methyl]pyridin-1-ium-2-yl]acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrNO2.BrH/c1-2-20-16(19)11-15-5-3-4-10-18(15)12-13-6-8-14(17)9-7-13;/h3-10H,2,11-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNJUYZBPOYAJU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=C(C=C2)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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